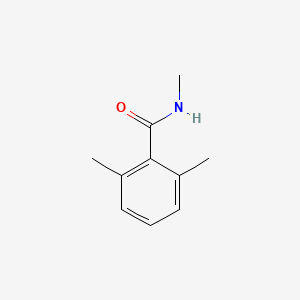

N,2,6-trimethylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

223554-22-1 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N,2,6-trimethylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-7-5-4-6-8(2)9(7)10(12)11-3/h4-6H,1-3H3,(H,11,12) |

InChI Key |

FAYHWCAUCMCVPJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)C(=O)NC |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,2,6 Trimethylbenzamide

Primary Synthetic Approaches

The synthesis of N,2,6-trimethylbenzamide and its derivatives can be achieved through several established and modern organic chemistry methodologies. These approaches range from classical amidation reactions to advanced catalytic processes.

Amidation Reactions and Coupling Strategies

The formation of the amide bond is central to the synthesis of this compound. This is typically achieved by reacting a derivative of 2,6-dimethylbenzoic acid with methylamine (B109427) or by coupling 2,6-dimethylaniline (B139824) with an acetylating agent. A variety of reagents and strategies can facilitate this transformation.

Classical amidation involves the activation of a carboxylic acid, such as 2,6-dimethylbenzoic acid, followed by the addition of an amine. A common method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 2,6-dimethylbenzoyl chloride can then react with methylamine to form the desired this compound. For instance, the synthesis of N-methoxy-2,4,6-trimethylbenzamide, a related isomer, is achieved by reacting the acyl chloride with methoxylamine hydrochloride at 0°C in a biphasic system of ethyl acetate (B1210297) and water with potassium carbonate as a base. rsc.org

Modern coupling reagents are also widely used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to first synthesize an acyl chloride. These reagents activate the carboxylic acid in situ. Examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). Research on sterically hindered amides has demonstrated that the chemoselective addition of Grignard reagents to isocyanates can also yield amides in good yields. ethz.ch

A versatile one-pot amide synthesis has been developed using a shelf-stable C1 transfer reactant, which reacts with a Grignard reagent (like mesitylMgBr for a 2,4,6-trimethyl substituted ring) and subsequently with an amine. uantwerpen.be This method has been shown to be effective for producing highly sterically hindered amides. uantwerpen.be For example, melanostatin, a tripeptide, was selectively converted to 2,4,6-trimethylbenzamide (B1618925) with a yield of 86%. uantwerpen.be

Table 1: Selected Amidation Strategies for Benzamide (B126) Synthesis

| Method | Reactants | Reagents/Conditions | Product Example | Yield | Reference |

|---|---|---|---|---|---|

| Acyl Chloride Method | Acyl chloride, Amine (e.g., Methoxylamine HCl) | K₂CO₃, EtOAc/H₂O, 0°C to r.t. | N-methoxy-2,4,6-trimethylbenzamide | 33% | rsc.org |

| Grignard/Isocyanate | Grignard Reagent, Isocyanate | Et₂O, 0°C to r.t. | Sterically hindered amides | Good | ethz.ch |

| One-Pot Grignard/C1 Transfer | Grignard, C1 Transfer Reactant, Amine | CPME, -10°C | 2,4,6-trimethylbenzamide derivative | 86% | uantwerpen.be |

| Peptide Coupling | Diamine, Acyl Chloride (e.g., 2,4,6-trimethylbenzoyl chloride) | Nitrogen atmosphere | Chiral organoiodine catalyst containing trimethylbenzamide moiety | 66% | researchgate.net |

Directed C–H Functionalization for this compound Derivatives

The amide group is a powerful directing group in transition-metal-catalyzed C–H functionalization, enabling the selective introduction of new functional groups at positions ortho to the carbonyl group. nih.govrsc.org This strategy allows for the modification of the benzamide scaffold after its initial synthesis. The N-methoxy amide functionality, for example, has been extensively used as a bidentate directing group to facilitate C(sp²)–H and C(sp³)–H bond activations. nih.gov

In these reactions, the amide's nitrogen and oxygen atoms coordinate to a metal center (such as Palladium or Rhodium), directing the catalytic activity to a nearby C-H bond on the aromatic ring. nih.gov This approach has been used for various transformations, including:

C–H Amidation : Palladium(II)-catalyzed intramolecular C(sp²)–H amidation has been reported using N-methoxy amides. nih.gov

C–H Alkoxylation : A Pd(II)/Pd(IV) catalytic cycle can achieve C(sp²)–H alkoxylation in the presence of a strong external oxidant. nih.gov

C–H Olefination and Annulation : Rhodium(III) catalysis enables the C(sp²)–H olefination and annulation of N-methoxy amides with alkynes and alkenes to form complex heterocyclic structures like isoquinolones. nih.gov

While specific examples detailing the C-H functionalization of this compound itself are not prominent, the established reactivity of related N-alkoxy benzamides provides a clear blueprint for how such transformations could be applied. nih.gov The steric hindrance from the two ortho-methyl groups in this compound might influence the efficiency and regioselectivity of such reactions, a factor that would require empirical investigation.

Formation as Byproducts in Cross-Electrophile Coupling Reactions (e.g., N,N,2-trimethylbenzamide)

Cross-electrophile coupling (XEC) is a powerful modern method for forming C-C bonds directly from two electrophilic partners, typically using a nickel catalyst and a stoichiometric reductant like manganese or zinc powder. ucl.ac.uknih.govresearchgate.net In the development of these methodologies, N-alkylated benzamides can sometimes form as undesired byproducts.

Specifically, the formation of N,N,2-trimethylbenzamide has been documented as a side-product during the Ni-catalyzed, Mn-mediated denitrogenative cross-electrophile coupling of N-methyl-1,2,3-benzotriazinone with methyl sulfonates. mdpi.comresearchgate.net In this reaction, the intended product is N,2-dimethylbenzamide, formed via C-methylation. However, a competing N-methylation of the product occurs, leading to the tertiary amide N,N,2-trimethylbenzamide. mdpi.comresearchgate.net

The extent of this side reaction was found to be dependent on the nature of the methylating agent. When methyl tosylate (MeOTs) was used, the formation of the N,N,2-trimethylbenzamide byproduct was approximately 10%. researchgate.net By switching to the less reactive methyl mesylate (MeOMs), the formation of this byproduct could be suppressed to less than 3%. researchgate.net This highlights a common challenge in cross-coupling chemistry where the nucleophilicity of the amide nitrogen can compete with the desired C-C bond formation pathway.

Table 2: Formation of N,N,2-trimethylbenzamide as a Byproduct in Cross-Electrophile Coupling

| Reaction | Desired Product | Byproduct | Methylating Agent | Byproduct Yield | Reference |

|---|---|---|---|---|---|

| Ni-catalyzed denitrogenative coupling of N-methyl-1,2,3-benzotriazinone | N,2-dimethylbenzamide | N,N,2-trimethylbenzamide | Methyl Tosylate (MeOTs) | ~10% | researchgate.net |

| Ni-catalyzed denitrogenative coupling of N-methyl-1,2,3-benzotriazinone | N,2-dimethylbenzamide | N,N,2-trimethylbenzamide | Methyl Mesylate (MeOMs) | <3% | researchgate.net |

Advanced Chemical Reactivity and Transformation Pathways

Beyond its synthesis, the chemical behavior of this compound is governed by the reactivity of its constituent functional groups. Understanding the mechanisms, kinetics, and potential transformations of the amide and methyl groups is crucial for its application in further chemical synthesis.

Elucidation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms seeks to describe the sequence of elementary steps through which a chemical change occurs. libretexts.org For reactions involving this compound, such as its synthesis or subsequent functionalization, kinetic studies are essential for elucidating these pathways.

Oxidation and Reduction Chemistry (e.g., on methyl groups or amide functionality of related compounds)

The this compound molecule possesses several sites susceptible to oxidation and reduction reactions. These transformations can target the amide functionality or the methyl groups attached to the aromatic ring and nitrogen atom. libretexts.orgucr.edu

Reduction: The amide group is a key target for reduction. Organic reduction is characterized by an increase in the number of carbon-hydrogen bonds or a decrease in the number of carbon-heteroatom bonds. libretexts.org The carbonyl of the amide can be reduced to a methylene (B1212753) group (-CH₂-), converting the secondary amide into a tertiary amine (N-methyl-1-(2,6-dimethylphenyl)methanamine).

Reagents : This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). ucr.edu Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough on their own but can reduce amides when used in combination with an activating agent like triflic anhydride (B1165640) (Tf₂O) or zirconocene (B1252598) hydrochloride (Cp₂ZrHCl). rsc.org A patent also describes methods for reducing amide compounds where other functional groups, like a nitro group, can be simultaneously reduced to an amine. google.com

Oxidation: Oxidation involves an increase in the number of bonds to heteroatoms (like oxygen) or a decrease in the number of C-H bonds. purdue.edubyjus.com

Methyl Group Oxidation : The three methyl groups of this compound are potential sites for oxidation. The aromatic methyl groups can be oxidized to aldehydes or further to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. For example, research on related hydroxy-trimethylbenzamides suggests that oxidation can yield carboxylic acids.

Amide Functionality : The amide group itself is generally stable to oxidation, but the adjacent C-H bonds can be reactive. The N-methyl group could potentially be oxidized or cleaved under specific conditions.

The specific outcome of an oxidation or reduction reaction depends heavily on the reagents used and the reaction conditions, allowing for selective functionalization of the molecule. libretexts.orgbccampus.ca

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. pressbooks.pub In this process, an electrophile replaces a hydrogen atom on the aromatic ring through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. pressbooks.pubminia.edu.eg The rate-determining step is typically the initial attack by the electrophile to form this intermediate. uci.edu

For a substituted benzene ring like that in this compound, the regiochemical outcome of the reaction is dictated by the electronic and steric properties of the existing substituents. The N-acyl group (amide) and the two methyl groups at positions 2 and 6 exert competing and complementary influences.

Directing Effects of Substituents : The amide group is generally considered a deactivating group but an ortho, para-director due to the lone pair on the nitrogen atom that can be donated to the ring through resonance. uci.edu Conversely, the methyl groups are activating and also ortho, para-directors due to inductive effects and hyperconjugation. uci.edu

Steric Hindrance : The two methyl groups at the ortho-positions relative to the amide create significant steric bulk. This severely hinders electrophilic attack at the 3- and 5-positions, which are ortho to the amide group.

Combined Influence : The combined directing effects of the amide and the two methyl groups would favor substitution at the 4-position (para to the amide) and the 3- and 5-positions (ortho to the amide, ortho and para to the methyl groups). However, due to the overwhelming steric hindrance from the 2,6-dimethyl arrangement, electrophilic attack is predominantly directed to the C4 position, which is para to the amide group and meta to the two methyl groups. This position is the most electronically favored and sterically accessible site for substitution.

Table 1: Analysis of Directing Effects in this compound

| Substituent Group | Position | Electronic Effect | Directing Influence | Steric Impact on Reactivity |

|---|---|---|---|---|

| -CONHR (Amide) | C1 | Deactivating, Resonance Donating | Ortho, Para | - |

| -CH₃ (Methyl) | C2 | Activating, Inductive/Hyperconjugation | Ortho, Para | High hindrance at C3 |

| -CH₃ (Methyl) | C6 | Activating, Inductive/Hyperconjugation | Ortho, Para | High hindrance at C5 |

Radical–Polar Crossover Processes in Amide Bond Cleavage

Due to resonance stabilization, amide bonds are notoriously stable and unreactive, making their selective cleavage a significant challenge in organic synthesis. nih.gov A novel method has been developed for the efficient cleavage of tertiary amides that proceeds through a radical-polar crossover mechanism. nih.govrsc.org This strategy utilizes a copper(II) bromide/Selectfluor hybrid system to achieve the transformation under mild conditions. nih.gov

The proposed mechanism involves the selective abstraction of a benzylic hydrogen atom by the CuBr₂/Selectfluor system, generating a benzylic carbon radical. rsc.orgresearchgate.net This is followed by a selective N-C bond cleavage to form an acyl fluoride (B91410) intermediate, which can be trapped in a one-pot fashion by various nucleophiles. nih.gov

This method has proven effective even for sterically congested amides. For instance, the transamidation of N-benzyl-2,4,6-trimethylbenzamide, a close and similarly hindered analog of the target compound, was successfully achieved. rsc.org The reaction demonstrates broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the benzamide core. rsc.org

Table 2: Copper-Catalyzed Transamidation of Tertiary Amides via Radical-Polar Crossover

| Entry | Substrate | Product Yield |

|---|---|---|

| 1 | N-benzyl-N-phenylpropionamide | 85% |

| 2 | N-benzyl-N-phenylpivalamide (sterically hindered) | 68% |

| 3 | N-benzyl-N-phenyl-4-methoxybenzamide | 91% |

| 4 | N-benzyl-N-phenyl-4-bromobenzamide | 87% |

| 5 | N-benzyl-N-phenyl-2,4,6-trimethylbenzamide (sterically hindered) | 75% |

Data sourced from a study on Cu-catalyzed transamidation using benzylamine (B48309) as the nucleophile. rsc.org

Stereochemical Control in Synthesis of Chiral Derivatives

The rigid and sterically defined framework of the 2,4,6-trimethylbenzoyl group can be exploited to control stereochemistry in the synthesis of complex chiral molecules.

One prominent example is the synthesis of a chiral organoiodine catalyst, N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide). researchgate.netorgsyn.org The synthesis begins with a chiral starting material, (R)-1-amino-2-propanol, ensuring the stereochemical integrity of the final product. orgsyn.orgorgsyn.org The key step involves the acylation of a chiral diamine intermediate with 2,4,6-trimethylbenzoyl chloride. orgsyn.org The bulky trimethylbenzoyl groups are crucial for creating a specific chiral environment in the final catalyst, which is used for enantioselective oxidative dearomatization reactions. researchgate.net

Another approach involves the lithiation of a chiral amide followed by a diastereoselective addition reaction. The lithiation of N,N-diisopropyl-2,4,6-trimethylbenzamide with sec-butyllithium (B1581126) and subsequent addition to N-methylbenzaldimine yields the product as a single atropisomer, demonstrating complete (1,5)-asymmetric induction. sci-hub.st This highlights how the inherent chirality of the molecule, combined with the steric bulk of the trimethylbenzoyl group, can effectively direct the stereochemical outcome of a reaction. sci-hub.st

Influence of Steric Hindrance on Synthetic Efficiency and Reactivity

Challenges in Amide Formation with Sterically Hindered Carboxylic Acids

The synthesis of this compound itself, typically via the condensation of 2,6-dimethylbenzoic acid and an amine, is challenging due to the severe steric hindrance imparted by the two ortho-methyl groups. nih.gov These groups flank the carboxylic acid moiety, impeding the approach of the amine nucleophile and the formation of the tetrahedral intermediate required for amide bond formation.

Consequently, many standard coupling reagents are ineffective for this transformation. Research has shown that while common reagents may work for less hindered acids, they often fail with 2,6-dimethylbenzoic acid. luxembourg-bio.com

Coupling Reagent Inefficiency : Reagents such as COMU-collidine and TPTU-NMI were reported to be unable to couple the sterically hindered 2,6-dimethylbenzoic acid, resulting in little to no product. luxembourg-bio.com Similarly, the coupling reagent DEPBT was found to be ineffective in some cases. nih.gov

Successful Reagents and Forcing Conditions : Success often requires more robust coupling agents or more strenuous reaction conditions. The phosphonium-based reagent PyBOP has been successfully used to form amides from 2,6-dimethylbenzoic acid where other reagents failed, although yields remained modest. nih.gov In another study, the carbodiimide (B86325) DIC in the presence of the additive HOPO was able to couple 2,6-dimethylbenzoic acid, but required forcing conditions (70 °C for 48 hours) to achieve a good yield. luxembourg-bio.com The use of TiCl₄ as a mediator has also been shown to produce amides from sterically hindered acids like pivalic acid in high yields, suggesting an alternative powerful method. nih.gov

Table 3: Efficacy of Coupling Reagents for Amidation with 2,6-Dimethylbenzoic Acid

| Coupling Reagent System | Amine Partner | Conditions | Outcome |

|---|---|---|---|

| COMU-collidine | Benzylamine / Aniline | 20 °C | Little to no product luxembourg-bio.com |

| TPTU-NMI | Benzylamine / Aniline | 20 °C | Little to no product luxembourg-bio.com |

| DEPBT | Phenylalanine derivative | Standard | No consumption of activated acid nih.gov |

| PyBOP | Phenylalanine derivative | Standard | Product formed, low to moderate yield (e.g., 38%) nih.gov |

| DIC-HOPO | Benzylamine | 70 °C, 48h | Good yield luxembourg-bio.com |

Steric Effects on Knoevenagel-Type Condensation Reactions involving Trimethylbenzamide Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is fundamental in C-C bond formation. sigmaaldrich.com

If a derivative of this compound bearing a carbonyl group (e.g., an aldehyde at the 4-position) were to participate in a Knoevenagel condensation, the steric bulk of the trimethylbenzoyl moiety would significantly influence the reaction's efficiency.

The mechanism requires the deprotonation of an active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon. wikipedia.org The steric hindrance from the ortho-methyl groups on the benzamide ring, even though distant from a para-aldehyde, would create a sterically crowded environment. This crowding could:

Hinder Nucleophilic Attack : The approach of the nucleophile to the carbonyl carbon could be sterically impeded, slowing down the initial addition step.

Destabilize Intermediates : The formation of the subsequent intermediates could be disfavored due to increased steric strain.

Affect Product Geometry : The final dehydration step leads to a planar α,β-unsaturated system. The steric bulk of the trimethylbenzamide group could influence the E/Z selectivity of the resulting double bond or hinder the attainment of a fully planar conjugated system, potentially affecting product stability and reaction thermodynamics.

While direct studies on Knoevenagel condensations with N,2,6-trimethylbenzaldehyde derivatives are not prominent, studies on related sterically hindered systems show that product selectivity and yield are highly dependent on reaction conditions, with steric factors playing a key role. nih.gov For example, in sequential Knoevenagel/cyclization reactions, the choice of base and catalyst can determine whether the initial condensation product or a further cyclized product is obtained, a balance that would be heavily influenced by steric demands. nih.gov

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dimethylbenzoic acid |

| N-benzyl-N-phenylpropionamide |

| N-benzyl-N-phenylpivalamide |

| N-benzyl-N-phenyl-4-methoxybenzamide |

| N-benzyl-N-phenyl-4-bromobenzamide |

| N-benzyl-2,4,6-trimethylbenzamide |

| N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide) |

| (R)-1-amino-2-propanol |

| 2,4,6-trimethylbenzoyl chloride |

| N,N-diisopropyl-2,4,6-trimethylbenzamide |

| N-methylbenzaldimine |

| Benzylamine |

| Aniline |

| pivalic acid |

| propylamine |

| diethylamine |

| 2-fluoroaniline |

| Selectfluor |

| Copper(II) bromide |

| Titanium(IV) chloride |

| Pyridine |

| Triethylamine |

| Malonic acid |

| Piperidine |

| Meldrum's acid |

| Malononitrile |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

Structural Elucidation and Conformational Analysis of N,2,6 Trimethylbenzamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the chemical structure and understanding the dynamic behavior of trimethylbenzamides in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the structural assignment of trimethylbenzamide isomers. The chemical shifts (δ) of the proton and carbon nuclei are highly sensitive to their local electronic environment, allowing for the differentiation of various structural and conformational isomers.

Analysis of related isomers provides a framework for understanding the spectroscopic characteristics of this class of compounds. For instance, steric hindrance from the ortho-methyl groups in compounds like 2,4,6-trimethylbenzamide (B1618925) significantly influences the rotation around the aryl-carbonyl bond, which can be observed through changes in the NMR spectra. The chemical shifts for various trimethylbenzamide isomers are influenced by the substitution pattern on both the benzene (B151609) ring and the amide nitrogen.

Below is a table summarizing reported NMR data for several trimethylbenzamide derivatives, illustrating the variance in chemical shifts based on methyl group placement.

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| N,N,2-trimethylbenzamide | ¹³C | - | Data available in spectral databases. nih.gov |

| N,N,3-trimethylbenzamide | ¹H | CDCl₃ | 7.28 (t, J=7.5 Hz, 1H), 7.24–7.14 (m, 3H), 3.11 (s, 3H), 2.98 (s, 3H), 2.39 (s, 3H) rsc.org |

| ¹³C | CDCl₃ | 171.94, 138.28, 136.37, 130.28, 128.24, 127.72, 124.04, 39.68, 35.38, 21.45 rsc.org | |

| N,N,4-trimethylbenzamide | ¹³C | DMSO | 170.17, 138.92, 133.55, 128.71, 127.05, 39.72, 34.76, 20.90 rsc.org |

| 2,4,6-trimethylbenzamide | ¹H | CDCl₃ | 6.83 (s, 1H), 2.32 (s, 3H), 2.24 – 2.21 (m, 3H) rsc.org |

| ¹³C | CDCl₃ | 168.69, 138.96, 138.86, 137.70, 135.15, 134.32, 128.35, 126.36, 117.50, 21.41, 21.15, 19.20 rsc.org | |

| N-Ethyl-2,4,6-trimethylbenzamide | ¹³C | - | Data available in spectral databases. spectrabase.com |

Note: The complexity of the spectra and specific peak assignments can vary based on the solvent and the specific isomer being analyzed.

Mass spectrometry (MS) is a critical technique for the verification of the molecular weight of N,2,6-trimethylbenzamide and for the identification of impurities. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the target molecule. For example, the HRMS data for a related trimethylated benzamide (B126) derivative showed a calculated m/z for [M+H]⁺ of 268.1701 and a found value of 268.1704, confirming its molecular formula. rsc.org

The profiling of impurities is essential in pharmaceutical development and manufacturing. ajpaonline.comajprd.com Hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful for this purpose. ajpaonline.comijbpas.com These methods separate trace-level impurities from the main compound before they are detected by the mass spectrometer, which then provides structural information based on their mass-to-charge ratio and fragmentation patterns. ajpaonline.comsterlingpharmasolutions.com This allows for the identification of process-related impurities or degradation products, even when they are present in very low concentrations. sterlingpharmasolutions.comthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics (e.g., 1H and 13C NMR of various trimethylbenzamides)

X-ray Crystallographic Studies

Crystallographic Data for 2,4,6-trimethylbenzamide researchgate.net

| Parameter | Value |

| Formula | C₁₀H₁₃NO |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 5.008 (4) |

| b (Å) | 6.624 (3) |

| c (Å) | 29.813 (13) |

| β (°) ** | 93.03 (6) |

| Volume (ų) ** | 988 (1) |

| Z | 4 |

In the crystal structure of 2,4,6-trimethylbenzamide, molecules are organized into a one-dimensional network through specific intermolecular interactions. nih.govresearchgate.net The primary interaction is a classic N-H···O=C hydrogen bond between the amide groups of adjacent molecules. nih.govresearchgate.net Specifically, the anti-oriented NH hydrogen atom of one amide donates to the carbonyl oxygen of a neighboring molecule, forming a C(4) chain motif. nih.gov

A key structural feature of 2,4,6-trimethylbenzamide is the pronounced twist between the plane of the aromatic ring and the plane of the amide group. nih.govresearchgate.net The intramolecular dihedral angle between these two planes is 84.69 (6)°. nih.govresearchgate.net This nearly perpendicular arrangement minimizes the steric repulsion between the amide group's carbonyl oxygen and the two ortho-methyl groups on the benzene ring. This contrasts with less hindered benzamides where the dihedral angle is smaller, allowing for greater conjugation between the ring and the amide group. rsc.org This large dihedral angle is a direct consequence of the steric hindrance and is a defining conformational preference for 2,6-disubstituted benzamides.

Conformational Dynamics and Rotational Barriers

Investigation of Restricted Rotation about C(sp2)-C(aryl) Single Bonds in Substituted Benzamides

The rotation about the single bond connecting the carbonyl carbon (C(sp2)) and the aromatic ring (C(aryl)) in benzamides is a critical factor in determining their three-dimensional structure and potential for biological interactions. In unsubstituted benzamides, this rotation is relatively free, allowing for conjugation between the amide and arene π orbitals. However, the introduction of substituents, particularly at the ortho positions of the aryl ring, can impose significant steric hindrance, leading to a substantial barrier to rotation. This restricted rotation, or atropisomerism, can lock the molecule into specific, non-planar conformations.

The study of this compound and its analogues provides a clear illustration of this phenomenon. The presence of two methyl groups at the ortho positions (2 and 6) of the benzene ring creates a sterically crowded environment around the C(aryl)-C(O)N bond. This steric clash forces the amide group to twist out of the plane of the aromatic ring, a structural feature confirmed by X-ray crystallography and computational studies on related compounds. For instance, in the crystal structure of 2,4,6-trimethylbenzamide, the amide group is twisted significantly with respect to the aryl moiety to relieve the steric strain between the ortho-methyl groups and the amide's carbonyl oxygen and amino group. researchgate.net In N,N-dialkyl-2,4,6-trimethylbenzamides, these steric repulsions result in large rotational barriers that are comparable in magnitude to the barrier for rotation about the C(sp2)-N(amide) bond itself. acs.org

Investigations using dynamic nuclear magnetic resonance (NMR) spectroscopy have been instrumental in quantifying the energy barriers for this rotation. By analyzing the temperature-dependent changes in NMR spectra, researchers can calculate the free energy of activation (ΔG‡) for the rotational process. Studies on a series of N,N-disubstituted 2,4,6-trimethylbenzamides have shown that the barrier to rotation about the C(sp2)-C(aryl) bond is remarkably high and largely independent of the size of the N-substituents, underscoring that the primary steric interaction is with the ortho-methyl groups. researchgate.net The difference in the free energy of activation between 1-(2',4',6'-trimethylbenzoyl)pyrrole and N,N-dimethyl-2,4,6-trimethylbenzamide is reported to be 6.0 kcal/mol, highlighting the influence of the group attached to the carbonyl. oup.com

The non-planarity induced by ortho-substituents has been explored computationally. For 2,6-difluorobenzamide, calculations show that the most stable conformation is non-planar, with a dihedral angle of -27° between the carboxamide group and the aromatic ring. nih.gov This is a direct consequence of the steric repulsion from the ortho-fluorine atoms. nih.gov A similar, and likely more pronounced, effect is expected for this compound due to the larger van der Waals radius of a methyl group compared to a fluorine atom.

The following table summarizes the experimentally determined rotational barriers for the C(sp2)-C(aryl) bond in various ortho-substituted benzamides, illustrating the significant impact of the 2,6-dimethyl substitution pattern.

Table 1: Rotational Barriers for C(sp2)-C(aryl) Bond in Substituted Benzamides

| Compound | Substituents on Aryl Ring | N-Substituents | Rotational Barrier (ΔG‡) [kcal/mol] | Reference |

|---|---|---|---|---|

| N,N-Dimethylbenzamide | None | -CH₃, -CH₃ | 2.8-2.9 (calculated) | acs.org |

| N,N-Dimethyl-2,4,6-trimethylbenzamide | 2,4,6-trimethyl | -CH₃, -CH₃ | ~15.2 | researchgate.netoup.com |

| N,N-Diisopropyl-2,4,6-trimethylbenzamide | 2,4,6-trimethyl | -CH(CH₃)₂, -CH(CH₃)₂ | ~15.2 | researchgate.net |

Computational and Theoretical Investigations of N,2,6 Trimethylbenzamide

Quantum Chemical Studies

Quantum chemical methods are instrumental in elucidating the electronic properties and geometric parameters of N,2,6-trimethylbenzamide.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. wikipedia.org This theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. wikipedia.org In practice, the Kohn-Sham equations are solved to obtain the electron density and, consequently, the energy and other properties of the molecule. wikipedia.orgscispace.com

For this compound, DFT calculations can be employed to determine its optimal molecular geometry. These calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311G(d,p)) to approximate the exchange-correlation energy. acs.orgnih.govnih.gov The geometry is optimized by finding the minimum energy structure on the potential energy surface.

DFT calculations also provide valuable information about the electronic structure, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Representative Functionals and Basis Sets in DFT Calculations

| Functional | Description | Basis Set | Description |

| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation. | 6-31G(d) | A split-valence basis set that includes polarization functions on heavy atoms. |

| M06-2X | A high-nonlocality functional with good performance for main-group thermochemistry and noncovalent interactions. nih.gov | 6-311+G(d,p) | A triple-split-valence basis set with diffuse functions and polarization functions on both heavy and hydrogen atoms. researchgate.net |

| PBE | A generalized gradient approximation (GGA) functional. | cc-pVTZ | A correlation-consistent basis set of triple-zeta quality. |

Computational methods can predict various spectroscopic signatures of this compound, which are invaluable for interpreting experimental spectra. By calculating the vibrational frequencies and intensities, one can generate a theoretical infrared (IR) and Raman spectrum. These calculations are typically performed at the same level of theory used for geometry optimization. Comparing the computed spectrum with an experimental one can aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The accuracy of these predictions allows for the assignment of peaks in experimental NMR spectra, which can be particularly useful for complex molecules or for distinguishing between different isomers or conformers. For instance, studies on N,N-dimethyl derivatives of 2,4,6-trimethylbenzamide (B1618925) have utilized ¹H and ¹³C NMR to investigate the barrier to rotation around the C(sp²)-C(aryl) bond. researchgate.net

Furthermore, electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra can be computed to study the stereochemistry of chiral molecules. researchgate.netresearchgate.net While this compound itself is not chiral, these techniques could be applied to its chiral derivatives or complexes.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a means to explore the dynamic behavior and conformational flexibility of this compound.

The presence of rotatable bonds in this compound, particularly the C-N amide bond and the C-C bond connecting the carbonyl group to the benzene (B151609) ring, gives rise to a complex conformational landscape. Computational methods can be used to explore this landscape and identify stable conformers corresponding to energy minima. researchgate.net

A potential energy scan (PES) can be performed by systematically rotating around a specific dihedral angle and calculating the energy at each step. researchgate.net This helps to identify the low-energy regions of the conformational space and the energy barriers between different conformers. More sophisticated conformational search algorithms, such as molecular dynamics simulations or Monte Carlo methods, can also be employed to sample a wider range of conformations and identify the global energy minimum. For related amide systems, stable conformations have been successfully identified and their relative populations computed using quantum methods. researchgate.net

Computational chemistry can be used to model the reaction pathways of this compound and identify the transition states connecting reactants, intermediates, and products. nih.gov This is crucial for understanding reaction mechanisms and predicting reaction rates.

To find a reaction pathway, one can use methods like the nudged elastic band (NEB) or string methods, which find the minimum energy path between a given reactant and product state. Once a transition state is located, its structure can be optimized, and a frequency calculation can be performed to confirm that it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, the hydrolysis of the amide bond is a fundamental reaction that could be studied computationally. Simulations could elucidate the role of a catalyst (acid or base) and the solvent in the reaction mechanism. Similarly, reactions involving the methyl groups or the aromatic ring could be investigated.

Conformational Landscape Exploration and Energy Minima

Applications of Graph Theory in Chemical Structure Representation and Analysis

Chemical graph theory is a branch of mathematical chemistry that uses graph theory to model chemical structures. researchgate.net In this context, a molecule is represented as a graph where atoms are the vertices and chemical bonds are the edges. jmchemsci.com This representation allows for the calculation of various topological indices, which are numerical descriptors that quantify different aspects of the molecular structure. chemmethod.com

For this compound, a molecular graph can be constructed, and various topological indices can be calculated. These indices can then be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to correlate the molecular structure with its physicochemical properties and biological activities.

Table 2: Examples of Topological Indices

| Index | Description |

| Wiener Index | The sum of the shortest distances between all pairs of vertices in the graph. chemmethod.com |

| Randić Index | Based on the degrees of the vertices connected by each edge. chemmethod.com |

| Zagreb Indices | Based on the degrees of the vertices. chemmethod.com |

| Balaban J Index | A distance-based topological index that is highly discriminating. chemmethod.com |

These graph-theoretical approaches provide a powerful and efficient way to encode structural information and predict the properties of this compound and related compounds, complementing the insights gained from quantum chemical and molecular modeling studies. researchgate.net

Theoretical Prediction of Solvation Free Energies for Trimethylbenzamide Analogues

The theoretical prediction of aqueous solvation free energies (ΔGsolv) is a critical aspect of computational chemistry, with significant implications for drug discovery and design. choderalab.org Accurately calculating these energies helps in understanding protein folding, ligand binding, and solubility. choderalab.org However, certain classes of molecules present considerable challenges to existing computational models. Amides, and specifically trimethylbenzamide analogues, have been identified as significant outliers in several studies, prompting deeper investigations into the performance of various theoretical methods. choderalab.orgacs.orgnih.gov

Research in this area often utilizes a standardized test set of small molecules to benchmark the accuracy of different computational approaches. choderalab.orgacs.org One such analogue frequently highlighted is N,N,4-trimethylbenzamide, which has proven difficult for both implicit and explicit solvent models to predict accurately. choderalab.orgacs.org

Implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant, often struggle with molecules where specific solute-solvent interactions, like hydrogen bonding, are crucial. acs.orgnih.gov For instance, continuum models have been shown to perform considerably more poorly than explicit solvent models for amides, potentially due to not adequately capturing the specific solvation structure around the amide functional group. acs.orgnih.gov

Several computational models have been tested against experimental data for trimethylbenzamide analogues. These include methods based on the Poisson-Boltzmann (PB) equation, generalized Born models, and various solvation models (SMx) developed to improve accuracy. choderalab.orgacs.org In a key study, the PB approach (specifically ZAP-9 with AM1-BCC v1 charges) showed a root-mean-square error (RMSE) of 1.87 kcal/mol across a 17-molecule test set, but the benzamides, including N,N,4-trimethylbenzamide, were responsible for more than half of the variance. choderalab.org Without these challenging amide compounds, the RMSE would have dropped significantly to 1.3 kcal/mol. choderalab.org

Further investigations using the SM8 quantum mechanical aqueous continuum solvation model also identified N,N,4-trimethylbenzamide as a major source of error. acs.orgnih.gov The model initially underestimated the solvation free energy for this molecule. acs.orgnih.gov However, a crucial finding was that allowing for the relaxation of the amide's geometry in the solution phase led to a drastic improvement in the prediction. acs.orgnih.gov This suggests that the polarization of the amide group, which is more pronounced than in other carbonyl-containing compounds, is a key factor that must be accounted for by allowing the solute geometry to optimize within the solvent continuum. acs.orgnih.gov

The table below presents a comparison of experimental solvation free energies for N,N,4-trimethylbenzamide with values predicted by various theoretical models.

| Computational Model/Method | Calculated Solvation Free Energy (kcal/mol) | Experimental Solvation Free Energy (kcal/mol) |

|---|---|---|

| Explicit (GAFF/TIP3P, AM1-BCC) choderalab.org | -7.4 | -9.76 aip.orguiowa.edu |

| Poisson-Boltzmann (ZAP-9, AM1-BCC v1) choderalab.org | -6.9 | |

| SM8 (M06-2X/6-31G(d), gas-phase geometry) acs.org | -7.98 | |

| SM8 (M06-2X/6-31G(d), aqueous geometry) acs.org | -8.84 | |

| ddCOSMO (for AMOEBA) uiowa.edu | -7.45 | |

| GK (for AMOEBA) uiowa.edu | -5.18 |

The data clearly illustrates the variability in predictions among different models and the general trend of underestimating the solvation free energy. The improvement seen in the SM8 model when using solution-phase optimized geometries highlights the importance of accounting for solute polarization upon solvation. acs.orgnih.gov Studies using differential geometry-based solvation models have also contributed data for N,N,4-trimethylbenzamide, further aiding in the comparative analysis of model performance. aip.org The ongoing refinement of these theoretical models, driven by challenges posed by molecules like trimethylbenzamide analogues, is essential for advancing the predictive power of computational chemistry. choderalab.org

Research Applications and Broader Scientific Impact of N,2,6 Trimethylbenzamide Derivatives

Catalysis and Ligand Design

The design of catalysts and ligands is a cornerstone of modern chemical synthesis, enabling efficient and selective transformations. Derivatives of N,2,6-trimethylbenzamide have emerged as pivotal components in the development of novel catalytic systems, particularly in the realms of organocatalysis and metal-catalyzed reactions. The sterically demanding nature of the 2,6-dimethyl substitution pattern plays a crucial role in creating specific chiral environments and influencing the reactivity and stability of catalytic species.

A significant breakthrough in enantioselective synthesis has been the development of chiral hypervalent organoiodine catalysts. Within this class, derivatives of 2,4,6-trimethylbenzamide (B1618925) have proven to be exceptionally effective. Specifically, the catalyst N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide) has been instrumental in achieving high enantioselectivity in the oxidative dearomatization of phenols and related compounds. orgsyn.orgresearchgate.netresearchgate.net

This second-generation catalyst, which features two 2,4,6-trimethylbenzamide units linked to a chiral backbone, creates a well-defined chiral environment around the iodine(III) center. orgsyn.org This environment is established through intramolecular hydrogen-bonding interactions, which are critical for effective stereochemical control. orgsyn.org The catalyst facilitates the enantioselective oxidative spirolactonization of various naphthol and phenol (B47542) derivatives, producing valuable cyclohexadienone spirolactones with excellent enantioselectivities, often up to 99% ee. orgsyn.orgishihara-lab.net The synthesis of this complex catalyst has been thoroughly documented, underscoring its importance as a reliable tool for asymmetric synthesis. researchgate.netmiamioh.edu

The utility of this catalytic system is demonstrated in the enantioselective oxidative dearomatization of phenols, a transformation that converts planar, achiral phenols into complex, three-dimensional chiral structures. orgsyn.orgresearchgate.net The reaction proceeds efficiently using a catalytic amount of the chiral organoiodine compound in the presence of an oxidant like m-chloroperoxybenzoic acid (m-CPBA). orgsyn.org

Table 1: Enantioselective Oxidative Dearomatization using a 2,4,6-trimethylbenzamide-derived Catalyst

| Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

| 1-Naphthols | Spirolactones | Up to 99% | orgsyn.org |

| 2-Naphthols | Spirolactones | High | orgsyn.org |

| Phenols | Spirolactones | High | orgsyn.org |

| Hydroquinone Derivatives | Cyclohexadienone Spirolactones | Excellent | orgsyn.org |

| Pestheic Acid | (-)-maldoxin precursor | Excellent | orgsyn.org |

Role of this compound Analogues in Ligand Development for Metal-Catalyzed Reactions

The structural motifs found in this compound are also valuable in the design of ligands for transition metal catalysis. mdpi.comresearchgate.net The amide functionality can act as a coordinating group, while the sterically bulky 2,6-dimethylphenyl group can influence the coordination sphere of a metal center, promoting specific selectivities and enhancing catalyst stability. umn.edu

While direct applications of this compound itself as a ligand are not extensively documented, its analogues and structurally related compounds are integral to modern ligand design. For instance, the synthesis of N,N-4-trimethylbenzamide has been achieved using a cobalt-based catalyst derived from a metal-organic framework (MOF), showcasing the interplay between amide synthesis and metal catalysis. rsc.org In this process, the MOF acts as a sacrificial template to create highly active cobalt nanoparticles embedded in a carbon matrix, which then efficiently catalyze the oxidative amidation of 4-methylbenzaldehyde. rsc.org

Furthermore, the principles of using sterically hindered aromatic amides are central to developing ligands for challenging cross-coupling reactions. mdpi.com The steric bulk can facilitate reductive elimination, prevent catalyst deactivation, and control the number of ligands coordinating to the metal, which are all critical factors in reactions like Suzuki-Miyaura, Heck, and Negishi couplings. mdpi.com The development of N-heterocyclic carbene (NHC) ligands, which often feature bulky N-aryl substituents, follows a similar design principle to achieve high efficiency and stability in palladium-catalyzed reactions. researchgate.net

Advanced Materials Science Applications

The robust chemical nature and specific physical properties of trimethylbenzamide derivatives make them suitable for incorporation into advanced materials, such as polymers and coatings, to impart desired performance characteristics.

Trimethylbenzamide derivatives have been cited in patent literature as components in the formulation of polymers and coatings. google.comgoogle.com Their incorporation into a polymer matrix can enhance properties such as thermal stability, mechanical strength, and chemical resistance. The rigid aromatic ring and the potential for hydrogen bonding via the amide group can contribute to creating more ordered and robust polymer structures. For example, 2,3,5-trimethylbenzamide (B13942984) has been noted for its use in the production of polymers and resins with specific, desirable properties.

Role as Chemical Probes and Intermediates in Complex Organic Synthesis

Beyond their direct applications, this compound and its isomers serve as valuable chemical intermediates and building blocks for the construction of more complex molecular architectures.

The trimethylbenzamide core is a versatile precursor in multi-step organic synthesis. The amide and methyl groups can be chemically modified through various reactions, allowing for the elaboration of the molecule into more complex structures. For example, 2,3,5-trimethylbenzamide is used as a synthetic intermediate, where its functional groups can undergo further transformations.

Key transformations include:

Oxidation : The methyl groups on the benzene (B151609) ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412).

Reduction : The amide functional group can be reduced to an amine (e.g., a benzylamine (B48309) derivative) using powerful reducing agents such as lithium aluminum hydride.

Substitution : The aromatic ring can undergo electrophilic aromatic substitution to introduce additional functional groups, further increasing molecular complexity.

These reactions demonstrate the utility of trimethylbenzamides as foundational scaffolds for building diverse and complex molecules for various scientific applications. ishihara-lab.net

Utilization as Analytical Standards in Quantitative Chemistry

In quantitative chemistry, the accuracy and reliability of measurements are paramount. This is achieved through the use of analytical standards, which are highly pure substances used to calibrate instruments and validate analytical methods. iaea.org While this compound itself is not widely documented as a primary certified reference material, its derivatives and related isomers serve as important examples of how compounds of this class are utilized in precise analytical measurements, particularly in chromatography and spectroscopy.

The fundamental role of an analytical standard is to provide a reference point for the quantification of an analyte. iaea.org An ideal standard should possess several key characteristics: high purity, stability, and a known response factor for a given analytical instrument. sepscience.comcerilliant.com In techniques like gas chromatography (GC) or liquid chromatography (LC), an internal standard—a known amount of a compound added to a sample—is often used to correct for variations in sample preparation, injection volume, and instrument response. cerilliant.comnih.gov The internal standard must be a compound that is not naturally present in the sample and is well-resolved from other components in the chromatogram. sepscience.com

The utility of benzamide (B126) derivatives in quantitative analysis is demonstrated in complex organic synthesis. For instance, in the multi-step synthesis of chiral organoiodine catalysts, quantitative ¹H NMR (qNMR) spectroscopy is employed to determine the purity of synthetic intermediates. In one such procedure, while not a benzamide itself, 1,2,4,5-tetramethylbenzene (B166113) was used as an internal standard to accurately determine the 98% purity of a carbamate (B1207046) intermediate and the 96% purity of a subsequent dicarbamate product. orgsyn.orgresearchgate.net This process highlights the critical role of a stable, non-interfering standard in verifying the success of synthetic steps and ensuring the quality of materials for subsequent reactions.

Furthermore, derivatives of this compound are analyzed using sophisticated analytical techniques. The compound 4-bromo-N-methoxy-N,2,6-trimethylbenzamide, for example, has been used as a precursor in the synthesis of substituted benzaldehydes. semanticscholar.org The monitoring of the reaction's progress and the characterization of such compounds rely on methods like gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, where the principles of quantitative analysis are essential. semanticscholar.org For a compound like 4-bromo-N-methoxy-N,2,6-trimethylbenzamide to be used as a standard, its own purity and analytical characteristics would first need to be rigorously established.

The table below outlines the ideal analytical properties a compound like this compound or its derivatives would need to meet to function as a reliable analytical or internal standard in quantitative methods.

| Property | Requirement for Analytical Standard | Relevance in Quantitative Analysis |

| Purity | Typically >98%, with all impurities identified and quantified. | Ensures that the instrument response is due to the standard itself and not interfering substances. cerilliant.com |

| Stability | Chemically stable under storage and analysis conditions (light, temperature, solvent). | Guarantees that the concentration of the standard does not change over time, providing consistent calibration. |

| Solubility | Readily soluble in the same solvent as the sample and analyte. | Allows for homogeneous mixing and accurate addition to the sample matrix. |

| Volatility (for GC) | Must be volatile and thermally stable to pass through the GC system without degradation. | Ensures the entire amount of the standard reaches the detector for an accurate signal. |

| Chromatographic Behavior | Should elute without tailing and be well-resolved from the analyte and matrix components. | Prevents peak overlap, which is crucial for accurate peak integration and quantification. sepscience.com |

| Mass Spectrum (for MS) | Should have a unique fragmentation pattern and mass-to-charge (m/z) ratio distinct from the analyte. | Enables selective detection and quantification, especially in complex mixtures. cerilliant.com |

While commercially available lots of the related isomer, 2,4,6-trimethylbenzamide, exist, they are often supplied without comprehensive analytical data, placing the responsibility on the researcher to confirm the identity and purity before use in any quantitative application. sigmaaldrich.com This underscores the distinction between a simple chemical reagent and a certified reference material (CRM), which has undergone rigorous testing and is provided with a certificate of analysis detailing its certified properties and measurement uncertainties. nist.govsigmaaldrich.com

Q & A

Basic Research Question

- NMR Spectroscopy : Use and NMR to confirm methyl group positions on the benzene ring and amide nitrogen. For example, NMR can distinguish between 2,6-dimethyl (two doublets) and N-methyl (singlet) protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 163.216 g/mol for 2,4,6-trimethylbenzamide analogs) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650 cm) and aromatic C-H bending modes .

How does the steric environment of the 2,6-dimethyl substituents influence the reactivity of this compound in substitution reactions?

Advanced Research Question

The 2,6-dimethyl groups create steric hindrance, which:

- Limits Electrophilic Substitution : Prevents further substitution at the ortho positions, directing reactions to the para position if available .

- Affects Catalyst Accessibility : Bulky substituents reduce catalytic efficiency in coupling reactions, requiring optimized ligand systems (e.g., DMAP or phenanthroline derivatives) to enhance turnover .

- Modulates Regioselectivity : In benzamidine synthesis, steric effects from 2,6-dimethylphenyl groups favor specific tautomers or reaction pathways, as seen in analogous compounds .

What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Advanced Research Question

- CASSCF/CASPT2 Methods : Use multi-configurational approaches (e.g., SA(11)-CAS(2,6)PT2) to model excited states and reaction pathways, as applied to aromatic systems with methyl substituents .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Basis sets like 6-31G(d,p) are recommended for balancing accuracy and computational cost .

- Molecular Dynamics (MD) : Simulate solvent effects and conformational changes in catalytic reactions involving bulky substituents .

How can contradictory data in reaction outcomes of this compound derivatives be systematically analyzed?

Advanced Research Question

- Parameter Screening : Systematically vary reaction conditions (e.g., temperature, solvent polarity, catalyst loading) to identify yield-limiting factors. For example, copper catalyst recycling in Ullmann reactions may reduce efficiency after three cycles .

- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., dehalogenated intermediates or dimerization byproducts) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to resolve competing pathways (e.g., hydrolysis vs. coupling) .

What are the challenges in optimizing reaction yields for this compound derivatives under varying catalytic conditions?

Basic Research Question

- Catalyst Selection : Copper catalysts (e.g., CuI with DMAP) outperform palladium in Ullmann reactions but require strict oxygen-free conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions. Non-polar solvents (e.g., toluene) improve selectivity for coupling reactions .

- Temperature Control : Higher temperatures (e.g., 145°C) accelerate coupling but risk decomposition, necessitating stepwise heating protocols .

How do electronic effects from the N-methyl group modulate the reactivity of this compound compared to non-methylated analogs?

Advanced Research Question

- Amide Resonance Stabilization : The N-methyl group reduces electron donation to the benzene ring, decreasing reactivity toward electrophiles compared to non-methylated benzamides .

- Hydrogen Bonding : N-methylation eliminates hydrogen-bonding capability, altering solubility and crystallization behavior, as observed in related benzamidines .

- Steric Shielding : The N-methyl group further restricts access to the amide nitrogen, reducing nucleophilic attack in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.